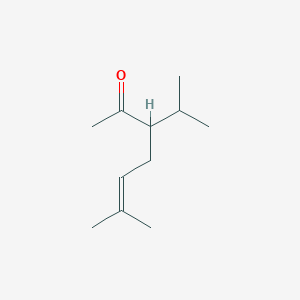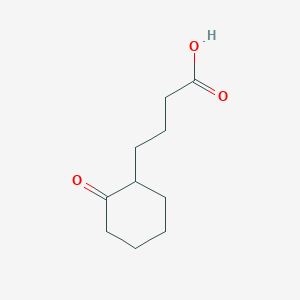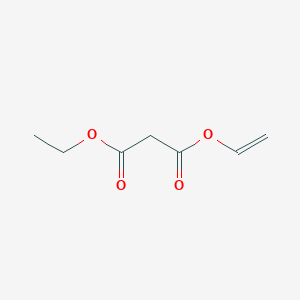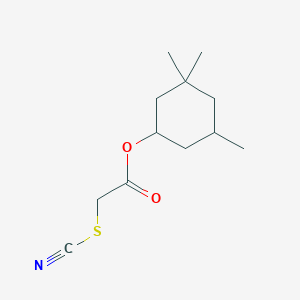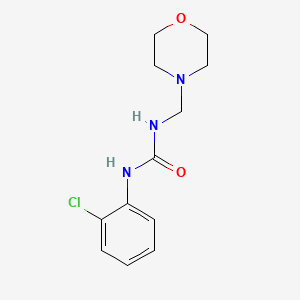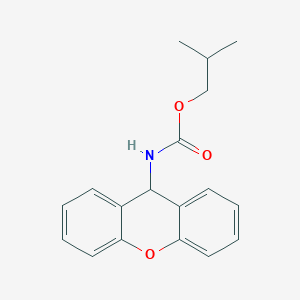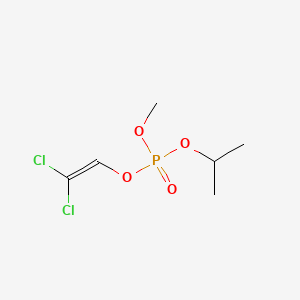![molecular formula C36H41ClN2O B14741187 Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride CAS No. 6333-30-8](/img/structure/B14741187.png)
Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride is a complex organic compound that features a cyclohexanone core substituted with two dibenzylamino groups. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride typically involves the reaction of cyclohexanone with dibenzylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibenzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride involves its interaction with specific molecular targets. The dibenzylamino groups can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexanone core may also play a role in the compound’s overall reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
Dibenzylamine: Contains the dibenzylamino functional group but lacks the cyclohexanone core.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride is unique due to its combination of a cyclohexanone core with two dibenzylamino groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
6333-30-8 |
|---|---|
Fórmula molecular |
C36H41ClN2O |
Peso molecular |
553.2 g/mol |
Nombre IUPAC |
2,6-bis[(dibenzylamino)methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C36H40N2O.ClH/c39-36-34(28-37(24-30-14-5-1-6-15-30)25-31-16-7-2-8-17-31)22-13-23-35(36)29-38(26-32-18-9-3-10-19-32)27-33-20-11-4-12-21-33;/h1-12,14-21,34-35H,13,22-29H2;1H |
Clave InChI |
ZPZCMRZHPQFCLU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)CN(CC4=CC=CC=C4)CC5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


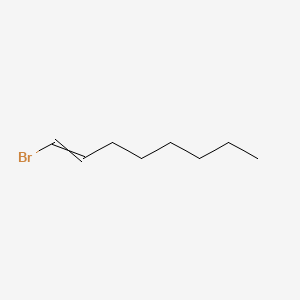
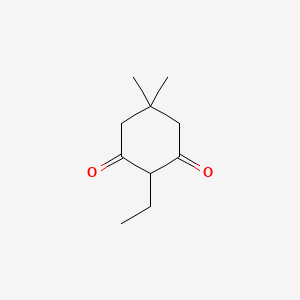
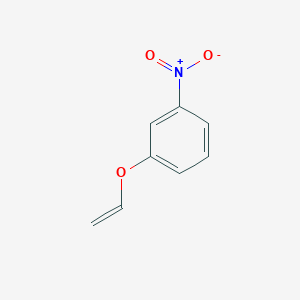
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
